molecular formula C15H12N2O2 B185409 N-(3-cyanophenyl)-2-methoxybenzamide CAS No. 671795-10-1

N-(3-cyanophenyl)-2-methoxybenzamide

Cat. No. B185409
M. Wt: 252.27 g/mol
InChI Key: CVOPEVOCOFQFJZ-UHFFFAOYSA-N
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Description

N-(3-cyanophenyl)-2-methoxybenzamide, commonly known as CM-157, is a novel compound that has gained significant attention in the field of scientific research. CM-157 belongs to the class of benzamide derivatives and has been reported to exhibit potent neuroprotective effects.

Mechanism Of Action

The exact mechanism of action of CM-157 is not fully understood. However, it has been proposed that CM-157 may act by modulating the expression of proteins involved in neuroprotection and inflammation. CM-157 has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a critical role in neuronal survival and plasticity. CM-157 has also been reported to inhibit the expression of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).

Biochemical And Physiological Effects

CM-157 has been shown to have several biochemical and physiological effects. It has been reported to increase the levels of acetylcholine, a neurotransmitter that plays a crucial role in learning and memory. CM-157 has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. Furthermore, CM-157 has been reported to decrease the levels of malondialdehyde (MDA), a marker of oxidative stress.

Advantages And Limitations For Lab Experiments

One of the advantages of using CM-157 in lab experiments is its high potency and specificity. CM-157 has been shown to have a low toxicity profile and does not exhibit any significant adverse effects. However, one of the limitations of using CM-157 is its limited water solubility, which may affect its bioavailability and pharmacokinetic properties.

Future Directions

There are several future directions for the study of CM-157. One of the areas of interest is the investigation of the molecular targets of CM-157 and the elucidation of its mechanism of action. Additionally, further studies are needed to determine the optimal dosage and duration of treatment for CM-157. Furthermore, the potential therapeutic effects of CM-157 in other neurological disorders, such as multiple sclerosis and traumatic brain injury, should be explored. Finally, the development of novel formulations of CM-157 with improved solubility and pharmacokinetic properties is an area of active research.
Conclusion:
In conclusion, CM-157 is a novel compound with potent neuroprotective effects. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of CM-157 have been discussed in this paper. The study of CM-157 has the potential to provide valuable insights into the development of novel therapies for neurological disorders.

Synthesis Methods

The synthesis of CM-157 involves the reaction of 3-cyanophenyl isocyanate with 2-methoxybenzoic acid in the presence of a base. The reaction yields CM-157 as a white crystalline solid. The purity and yield of the compound can be improved by recrystallization.

Scientific Research Applications

CM-157 has been extensively studied for its neuroprotective effects. It has been shown to improve cognitive function, memory, and learning in animal models. CM-157 has also been reported to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects. Additionally, CM-157 has been investigated for its potential therapeutic effects in the treatment of Alzheimer's disease, Parkinson's disease, and stroke.

properties

CAS RN

671795-10-1

Product Name

N-(3-cyanophenyl)-2-methoxybenzamide

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

IUPAC Name

N-(3-cyanophenyl)-2-methoxybenzamide

InChI

InChI=1S/C15H12N2O2/c1-19-14-8-3-2-7-13(14)15(18)17-12-6-4-5-11(9-12)10-16/h2-9H,1H3,(H,17,18)

InChI Key

CVOPEVOCOFQFJZ-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C#N

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C#N

Origin of Product

United States

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